![molecular formula C18H16F3N3O3 B2965101 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396813-85-6](/img/structure/B2965101.png)

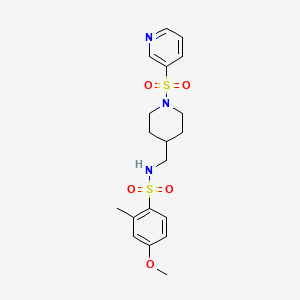

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C23H25F3N4O2 . It has a molecular weight of 446.5 g/mol . The compound is also known by other names such as “1396849-70-9”, “AKOS024547965”, and "VU0543644-1" .

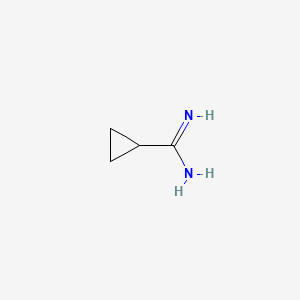

Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidin-2-yl group attached to a cyclopropyl group and a trifluoromethyl group . The InChI string representation of the compound is "InChI=1S/C23H25F3N4O2/c1-13-3-6-17 (9-14 (13)2)30-12-16 (10-21 (30)31)22 (32)27-8-7-20-28-18 (15-4-5-15)11-19 (29-20)23 (24,25)26/h3,6,9,11,15-16H,4-5,7-8,10,12H2,1-2H3, (H,27,32)" .

Physical and Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 446.19296054 g/mol . The topological polar surface area of the compound is 75.2 Ų .

科学的研究の応用

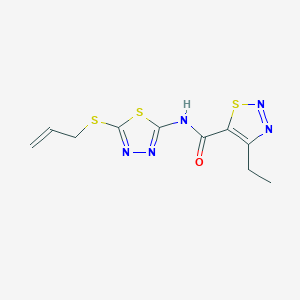

Synthesis and Biological Activities

Synthesis and Anti-Cancer Activity : A study presented the synthesis of novel pyrazolopyrimidines derivatives, highlighting their anti-cancer and anti-5-lipoxygenase agent properties. The structural modifications and biological evaluations suggest potential applications in cancer therapy (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Agents : Another research focused on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. The compounds exhibited high COX-2 selectivity, promising for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antiviral Activity Against Avian Influenza : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against avian influenza virus, indicating the potential for antiviral drug development (Hebishy et al., 2020).

Antitumor and Antimicrobial Activities : Research on enaminones as building blocks for synthesizing substituted pyrazoles highlighted their antitumor and antimicrobial activities. The study suggests these compounds as promising candidates for further development into therapeutic agents (Riyadh, 2011).

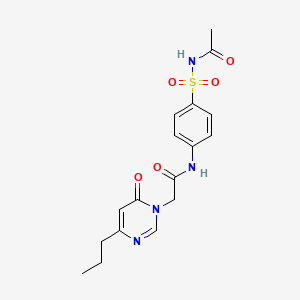

Inhibition of Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound related to the specified chemical structure, was investigated for its ability to inhibit NF-kappaB and AP-1 mediated transcription, a crucial aspect in controlling inflammation and cancer progression (Palanki et al., 2000).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved sources.

将来の方向性

作用機序

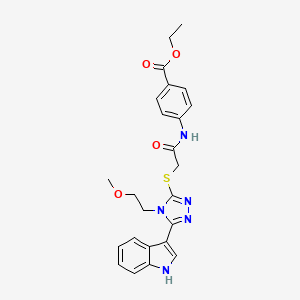

Target of Action

Similar pyrimidine derivatives have been screened for their antiproliferative activity against selected human cancer cell lines, such as liver (hepg2), colon (ht-29), lung (a549), and breast (mcf-7) cancer cell lines .

Mode of Action

The spatial configuration of the carbon atoms connected to the pyrimidine group plays an important role in the biological activity of similar compounds .

Biochemical Pathways

The structure and biological activity of similar compounds have been examined by looking at the effect of different substituent groups on the pyrimidine group .

Result of Action

Similar pyrimidine derivatives have shown antiproliferative activity against selected human cancer cell lines .

特性

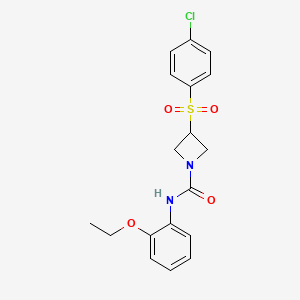

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3/c19-18(20,21)15-8-12(10-1-2-10)23-16(24-15)5-6-22-17(25)11-3-4-13-14(7-11)27-9-26-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQJISTSQJNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)

![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)